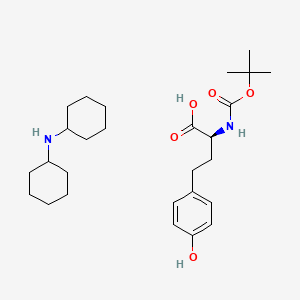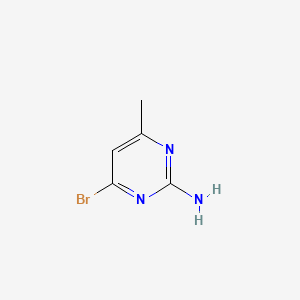
4-Brom-6-methylpyrimidin-2-amin
Übersicht
Beschreibung
“4-Bromo-6-methylpyrimidin-2-amine” is a chemical compound with the molecular formula C5H6BrN3 . It is used in various fields of research and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-methylpyrimidin-2-amine” can be analyzed using various techniques. For instance, the molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-6-methylpyrimidin-2-amine” include a molecular weight of 187.04 g/mol . Other properties such as melting point, boiling point, and density can be found in the Material Safety Data Sheet (MSDS) for this compound .
Wissenschaftliche Forschungsanwendungen
Antikrebs-Anwendungen
Pyrimidine, die Klasse von Verbindungen, zu der 4-Brom-6-methylpyrimidin-2-amin gehört, sind dafür bekannt, eine Reihe von pharmakologischen Wirkungen aufzuweisen, darunter entzündungshemmende Eigenschaften . Sie können die Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbarer Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und einiger Interleukine hemmen .
Antioxidative Anwendungen
Pyrimidine zeigen auch antioxidative Wirkungen . Antioxidantien sind Substanzen, die Schäden an Zellen verhindern oder verlangsamen können, die durch freie Radikale verursacht werden, instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Antimikrobielle Anwendungen
Es wurde festgestellt, dass Pyrimidine antimikrobielle Eigenschaften besitzen . Dies macht sie möglicherweise nützlich bei der Entwicklung neuer Medikamente zur Bekämpfung bakterieller und Pilzinfektionen.
Antivirale Anwendungen
Die antiviralen Eigenschaften von Pyrimidinen könnten bei der Entwicklung von Behandlungen für verschiedene Viruskrankheiten genutzt werden .
Antituberkulose-Anwendungen
Pyrimidine haben sich bei der Behandlung von Tuberkulose als vielversprechend erwiesen . Tuberkulose ist eine schwere Infektionskrankheit, die hauptsächlich die Lunge befällt.
Antidepressiva-Anwendungen
Es wurde festgestellt, dass einige Pyrimidine antidepressive Wirkungen haben . Dies könnte zur Entwicklung neuer Behandlungen für Depressionen und andere psychische Erkrankungen führen.
Antithrombozyten-Anwendungen
Pyrimidine haben antithrombozytäre Eigenschaften . Antithrombozyten-Medikamente verhindern, dass Blutzellen (Blutplättchen) zusammenklumpen und Gerinnsel bilden.
Antihypertensive Anwendungen
Es wurde festgestellt, dass Pyrimidine antihypertensive Wirkungen haben . Antihypertensive Medikamente werden zur Behandlung von Bluthochdruck (Hypertonie) eingesetzt.
Safety and Hazards
Wirkmechanismus
Target of Action
4-Bromo-6-methylpyrimidin-2-amine is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Pyrimidine derivatives have been designed and developed for their anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Mode of Action
Pyrimidine derivatives are known to interact with dna and rna due to their structural resemblance . They can upregulate the expression of p-53 and downregulate the expression of caspase-3, leading to cell cycle arrest and apoptosis, which results in cancer cell destruction .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways involved in cell cycle regulation and apoptosis .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.56 (iLOGP), indicating good bioavailability .
Result of Action
Pyrimidine derivatives are known to cause cell cycle arrest and apoptosis, leading to the destruction of cancer cells .
Biochemische Analyse
Biochemical Properties
4-Bromo-6-methylpyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress . The interaction between 4-Bromo-6-methylpyrimidin-2-amine and p38α MAPK is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition can result in the modulation of downstream signaling pathways and the reduction of pro-inflammatory cytokine production.
Cellular Effects
The effects of 4-Bromo-6-methylpyrimidin-2-amine on various types of cells and cellular processes have been extensively studied. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of p38α MAPK by 4-Bromo-6-methylpyrimidin-2-amine can lead to the suppression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . Additionally, this compound has been found to affect cellular metabolism by altering the activity of key metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-6-methylpyrimidin-2-amine involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of p38α MAPK, leading to the inhibition of the enzyme’s activity . This inhibition results in the suppression of downstream signaling pathways, which can affect various cellular processes such as inflammation and stress responses. Furthermore, 4-Bromo-6-methylpyrimidin-2-amine has been shown to modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-methylpyrimidin-2-amine have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-methylpyrimidin-2-amine is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of p38α MAPK and prolonged suppression of pro-inflammatory cytokine production.
Dosage Effects in Animal Models
The effects of 4-Bromo-6-methylpyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit p38α MAPK and reduce inflammation without causing significant adverse effects . At higher doses, 4-Bromo-6-methylpyrimidin-2-amine can exhibit toxic effects, including weight loss and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
4-Bromo-6-methylpyrimidin-2-amine is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of 4-Bromo-6-methylpyrimidin-2-amine from the body and help maintain its homeostasis. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.
Transport and Distribution
The transport and distribution of 4-Bromo-6-methylpyrimidin-2-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific membrane transporters . Once inside the cell, 4-Bromo-6-methylpyrimidin-2-amine can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of 4-Bromo-6-methylpyrimidin-2-amine is critical for its activity and function. The compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 4-Bromo-6-methylpyrimidin-2-amine to specific organelles is mediated by targeting signals and post-translational modifications. For example, the presence of nuclear localization signals can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, the localization of 4-Bromo-6-methylpyrimidin-2-amine to mitochondria can affect mitochondrial function and cellular metabolism.
Eigenschaften
IUPAC Name |
4-bromo-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGNMKRPXKNSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717146 | |
| Record name | 4-Bromo-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5734-71-4 | |
| Record name | 4-Bromo-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


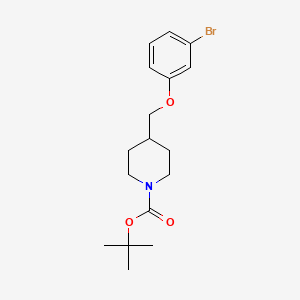
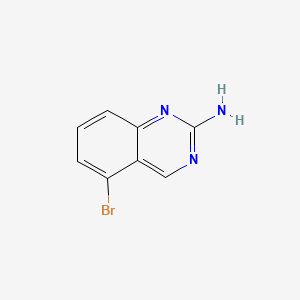
![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)

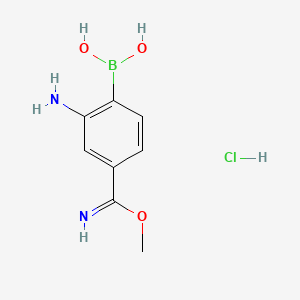
![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)






